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H-Pro-Leu-Gly-NHOH.HCl

Cat. No.: B12279282
M. Wt: 336.81 g/mol
InChI Key: YWFBOALWZYZHEU-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of H-Pro-Leu-Gly-NHOH.HCl as a Peptide Derivative

This compound is classified as a peptide derivative, specifically a tripeptide hydroxamate. cymitquimica.comunc.edu Its core structure consists of a sequence of three amino acids: Proline (Pro), Leucine (B10760876) (Leu), and Glycine (B1666218) (Gly). cymitquimica.com A defining feature of this molecule is the C-terminal hydroxamic acid, or hydroxamate, group (-NHOH), which replaces the typical carboxylic acid moiety. cymitquimica.com

The compound is supplied as a hydrochloride (HCl) salt, a modification that enhances its solubility in aqueous solutions, which is a crucial property for its use in laboratory and biochemical assay settings. chemimpex.comcymitquimica.com Synthetically produced, this peptide derivative is typically available as a white powder for research purposes. chemimpex.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
Common Name Pro-Leu-Gly hydroxamate hydrochloride cymitquimica.com
Synonym prolylleucyl-N-hydroxyglycinamide hydrochloride cymitquimica.com
CAS Number 120928-08-7 chemimpex.comcpcscientific.com
Molecular Formula C₁₃H₂₄N₄O₄·HCl chemimpex.comcpcscientific.com
Molecular Weight 336.82 g/mol chemimpex.comcpcscientific.com

| Appearance | White powder | chemimpex.com |

Significance in Peptide Chemistry and Biochemical Investigations

The importance of this compound stems from its dual utility in both the synthesis of novel peptides and the direct investigation of biological pathways. chemimpex.com

In peptide chemistry, the compound serves as a valuable building block. chemimpex.com Its unique structure, containing the hydroxamate functional group, allows researchers to construct more complex peptides with desirable characteristics such as enhanced stability and biological activity. chemimpex.com This makes it a key component in the design and development of novel peptide-based therapeutic agents. chemimpex.com

In the realm of biochemical investigations, this compound is most notable for its role as an enzyme inhibitor. cpcscientific.commedchemexpress.com It is a well-documented inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in the breakdown of the extracellular matrix. medchemexpress.compsu.edu Specifically, it shows inhibitory activity against MMP-8, also known as collagenase-2. cpcscientific.commedchemexpress.com Research has determined its inhibition constant (Ki) for MMP-8 to be 19 µM. cpcscientific.comvwr.comfishersci.com The mechanism of inhibition is attributed to the hydroxamate group's ability to act as a strong chelating agent for the zinc ion located within the active site of the MMP enzyme. cymitquimica.com

This inhibitory property also makes this compound a useful tool in various research applications. It is employed as an affinity ligand for the purification of human collagenases from complex biological samples. cpcscientific.comvwr.com Furthermore, its ability to mimic natural peptide substrates allows it to be used in a variety of biochemical assays to probe enzyme activity and protein-protein interactions, providing critical insights into metabolic and cellular functions. chemimpex.comcymitquimica.com Its primary applications are concentrated in cancer research and drug discovery. chemimpex.comcpcscientific.com

Table 2: Research Applications and Findings for this compound

Application Area Specific Use Key Finding/Parameter Source(s)
Enzyme Inhibition Inhibition of Matrix Metalloproteinase-8 (MMP-8) Ki = 19 µM cpcscientific.comvwr.comhongtide.com
Biochemical Purification Affinity ligand for human collagenases Facilitates purification cpcscientific.comvwr.com
Biochemical Assays Study of enzyme activity and protein interactions Mimics natural substrates chemimpex.com
Peptide Synthesis Building block for novel peptides Enhances stability and bioactivity chemimpex.com

| Research Fields | Cancer, Drug Discovery, Neurobiology | Investigated for therapeutic and neuroprotective potential | chemimpex.comcpcscientific.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25ClN4O4 B12279282 H-Pro-Leu-Gly-NHOH.HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25ClN4O4

Molecular Weight

336.81 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-hydroxyamino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(13(20)17(21)7-11(14)18)16-12(19)9-4-3-5-15-9;/h8-10,15,21H,3-7H2,1-2H3,(H2,14,18)(H,16,19);1H/t9-,10-;/m0./s1

InChI Key

YWFBOALWZYZHEU-IYPAPVHQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(CC(=O)N)O)NC(=O)[C@@H]1CCCN1.Cl

Canonical SMILES

CC(C)CC(C(=O)N(CC(=O)N)O)NC(=O)C1CCCN1.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of H Pro Leu Gly Nhoh.hcl

Advanced Peptide Synthesis Approaches for H-Pro-Leu-Gly-NHOH.HCl

The synthesis of peptide hydroxamates like this compound can be achieved through both solid-phase and solution-phase methodologies. Each approach presents distinct advantages and challenges, particularly concerning the incorporation and stability of the C-terminal hydroxamate and the N-terminal hydroxyamino moieties.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Hydroxamate Peptides

Solid-phase peptide synthesis (SPPS) has become a cornerstone for the efficient assembly of peptide chains, including those with modified C-termini such as hydroxamates. researchgate.netucsf.edu This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. wikipedia.org

A common strategy for synthesizing C-terminal peptide hydroxamates via SPPS involves the use of a specialized resin. For instance, a 2-chlorotrityl-N-Fmoc-hydroxylamine polymer can serve as the solid support, directly yielding the C-terminal hydroxamic acid upon cleavage. rsc.org Another approach utilizes a Backbone Amide-Linked (BAL) resin. In this method, the peptide chain is elongated, and subsequent cleavage with an acid, such as trifluoroacetic acid (TFA), yields the desired peptide hydroxamate. researchgate.net This technique has been shown to produce peptide hydroxamates in good crude yields and high initial purities. researchgate.net

The choice of protecting groups is crucial in SPPS to prevent unwanted side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is frequently used for the temporary protection of the N-terminus of amino acids. Its removal is typically achieved using a mild base, like piperidine (B6355638) in DMF, which does not affect the acid-labile side-chain protecting groups. wikipedia.org

Table 1: Comparison of SPPS Resins for Peptide Hydroxamate Synthesis

Resin Type Description Cleavage Condition Advantages
2-Chlorotrityl-N-Fmoc-hydroxylamine Pre-loaded with a protected hydroxylamine. Mild acid (e.g., dilute TFA) Direct formation of C-terminal hydroxamate.
Backbone Amide-Linked (BAL) Peptide linked to the resin via a backbone amide bond. Strong acid (e.g., TFA) Good yields and purities. researchgate.net

Solution-Phase Peptide Synthesis (LPPS) Methodologies for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production. wikipedia.org In LPPS, the peptide is elongated in a homogenous solution. This method avoids the use of a solid support and the associated cleavage steps.

A key challenge in LPPS is the purification of intermediates after each coupling step. However, it offers flexibility in the choice of coupling reagents and reaction conditions. For the synthesis of tripeptides like H-Pro-Leu-Gly-NHOH, a fragment condensation approach can be employed, where smaller peptide fragments are synthesized and then coupled together. For instance, a dipeptide like Pro-Leu can be synthesized and then coupled with Gly-NHOH.

Coupling reagents are essential for facilitating the formation of the peptide bond. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance coupling efficiency and minimize racemization. wikipedia.orgmdpi.com More advanced phosphonium (B103445) and amidinium-based reagents like PyBOP and HATU offer faster activation and are also widely used. wikipedia.org

Methodologies for the Introduction and Stability of the N-Terminal Hydroxyamino Moiety

The introduction of the N-terminal hydroxyamino group is a critical step in the synthesis of N-hydroxy peptides. One effective method involves the use of nitrone protecting groups for N-hydroxy-α-amino acids. rsc.org This approach allows for the incorporation of the N-hydroxyamino acid using standard Fmoc-based peptide chemistry. The nitrone group is stable throughout the synthesis and can be deprotected at the final stage to yield the N-terminal peptide hydroxylamine. rsc.orgrsc.org

The stability of the N-terminal hydroxyamino group is a significant consideration, as it can be prone to oxidation. rsc.org The use of O-protected hydroxamates during synthesis can circumvent issues of instability and over-acylation. rsc.org The choice of protecting group and the deprotection conditions are crucial to ensure the integrity of the final product.

Design and Synthesis of this compound Analogues for Mechanistic Probes

The synthesis of analogues of this compound is a valuable strategy for probing the mechanisms of action of the parent compound and for developing new molecules with tailored properties. nih.govnih.gov Modifications can be made at various positions of the tripeptide to investigate structure-activity relationships.

For example, replacing the N-terminal proline with other heterocyclic amino acid residues has been explored to understand its importance for biological activity. nih.gov Such studies have shown that the prolyl residue is not always essential for the modulatory effects of the tripeptide. nih.gov

Furthermore, the design of photoreactive activity-based probes based on peptide hydroxamates allows for the visualization and study of active metalloproteases. researchgate.netrug.nl These probes typically incorporate a photoreactive group, such as a trifluoromethylphenyldiazirine, which upon photoactivation, can covalently label the target enzyme. researchgate.net

Analytical Strategies for the Characterization of this compound and its Synthetic Intermediates

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound and its synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized peptide. dtic.mil Reversed-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA), is typically used to separate the target peptide from impurities.

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the peptide and its fragments. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. dtic.millouisville.edu Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions. louisville.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. dtic.milnih.gov One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can be used to confirm the amino acid sequence, determine the stereochemistry, and study the conformation of the peptide in solution. nih.gov

Infrared (IR) Spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and hydroxamate groups. dtic.mil

Elemental Analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values to confirm the empirical formula. jk-sci.com

Table 2: Analytical Techniques for Peptide Characterization

Technique Information Provided
HPLC Purity and quantification. dtic.mil
Mass Spectrometry Molecular weight and sequence information. dtic.millouisville.edu
NMR Spectroscopy Detailed 3D structure and conformation. dtic.milnih.gov
IR Spectroscopy Presence of functional groups. dtic.mil

Enzymatic Interactions and Molecular Mechanisms of H Pro Leu Gly Nhoh.hcl

Inhibition Kinetics and Specificity toward Matrix Metalloproteinases (MMPs)

H-Pro-Leu-Gly-NHOH.HCl functions as a matrix metalloproteinase inhibitor by forming strong chelation complexes with the zinc ion (Zn²⁺) located in the active site of these enzymes. scbt.comcymitquimica.com The hydroxamate group is a critical component for this interaction, as it effectively binds to the catalytic zinc ion, thereby disrupting the enzyme's ability to hydrolyze its natural substrates. scbt.com The peptide portion of the molecule (Pro-Leu-Gly) contributes to its binding affinity and specificity, likely by mimicking the amino acid sequence of natural MMP substrates, such as collagen. nih.gov This dual mechanism of a metal-chelating group coupled with a substrate-like peptide sequence is a common strategy in the design of effective metalloenzyme inhibitors. nih.gov

Detailed Analysis of Matrix Metalloproteinase-8 (MMP-8) Inhibition by this compound

This compound has been identified as a notable inhibitor of Matrix Metalloproteinase-8 (MMP-8), also known as neutrophil collagenase. cpcscientific.comvwr.comhongtide.com MMP-8 plays a crucial role in the breakdown of extracellular matrix components, particularly type I collagen. molbiolcell.org The inhibitory action of this compound against MMP-8 is attributed to the interaction of its hydroxamate group with the zinc ion in the enzyme's active site, a characteristic mechanism for hydroxamate-based MMP inhibitors. scbt.com This interaction effectively blocks the catalytic activity of MMP-8.

Determination of Inhibition Constants (Ki Values) for MMP-8

The potency of this compound as an inhibitor of MMP-8 is quantified by its inhibition constant (Ki). Research has determined the Ki value for the inhibition of MMP-8 by this compound to be 19 μM. cymitquimica.comcpcscientific.comvwr.comhongtide.comfishersci.com This value indicates the concentration of the inhibitor required to produce half-maximum inhibition, providing a measure of the inhibitor's affinity for the enzyme.

Table 1: Inhibition Constant (Ki) of this compound for MMP-8

InhibitorEnzymeKi (μM)
This compoundMMP-819

This compound as an Affinity Ligand for Human Collagenases

Beyond its role as a direct inhibitor, this compound serves as an effective affinity ligand for the purification of human collagenases. nih.govcpcscientific.comscbt.com This application leverages the specific binding interaction between the compound and the active site of collagenolytic enzymes.

Broader Implications in Protease Biology and Extracellular Matrix Remodeling

The study of inhibitors like this compound has broader implications for understanding protease biology and the complex processes of extracellular matrix (ECM) remodeling. scbt.com MMPs are key enzymes in the turnover and degradation of ECM components, a process essential for normal physiological events like development and wound healing. nih.gov The activity of MMPs is tightly regulated, and disruption of this regulation is implicated in various diseases. nih.gov

By acting as selective inhibitors, compounds such as this compound provide valuable tools for researchers to dissect the specific roles of different MMPs in both health and disease. scbt.com The insights gained from studying these interactions contribute to a deeper understanding of cellular signaling pathways and the modulation of the extracellular environment. scbt.com Furthermore, the design principles behind this compound, which involve mimicking natural substrate sequences, inform the development of other potent and specific protease inhibitors. nih.govsigmaaldrich.com

Biological Activities and Pathway Modulation by H Pro Leu Gly Nhoh.hcl

Engagement with Specific Cellular and Molecular Pathways

H-Pro-Leu-Gly-NHOH.HCl primarily exerts its biological effects through the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) proteins. medchemexpress.com By inhibiting MMPs, the compound interferes with the proteolytic cascades that regulate numerous physiological and pathological processes. The activity of MMPs is intrinsically linked to cell signaling, as they can process a variety of non-matrix substrates, including growth factors, cytokines, and cell adhesion molecules, thereby influencing cell-cell and cell-ECM communication. dovepress.com

While direct studies on the complete signaling cascade modulated by this compound are specific, the activities of similar proline-containing peptides offer insights. For instance, the tripeptide MIF-1 (Pro-Leu-Gly-NH2) has been shown to modulate multiple cellular signals, including the activation of c-Fos through pathways involving pERK and pSTAT3. semanticscholar.org This suggests that the broader class of Pro-Leu-Gly peptides may have significant downstream effects on gene expression and cellular activation in specific brain regions. semanticscholar.org

Modulation of Protein-Protein and Enzyme-Substrate Interactions in Biochemical Systems

The principal modulatory role of this compound in biochemical systems is its function as an enzyme inhibitor. It is specifically recognized as an inhibitor of MMP-8. medchemexpress.com This inhibition occurs at the active site of the enzyme, preventing it from binding to and cleaving its natural substrates. This direct interference with the enzyme-substrate interaction is a key mechanism in its biological activity.

Beyond direct competitive inhibition, the broader field of MMP inhibition research highlights the importance of modulating protein-protein interactions (PPIs). For example, some strategies focus on preventing the activation of pro-MMPs by interfering with their interaction with activating proteins like the tissue inhibitor of metalloproteinases-2 (TIMP-2). nih.gov Cyclic peptides have been developed to bind to specific epitopes on proMMP-2, thereby blocking the PPI with TIMP-2 and inhibiting MMP-2 activation. nih.gov This approach underscores a sophisticated mechanism for regulating MMP activity that may be relevant to the broader class of peptide-based MMP inhibitors.

Interaction TypeMolecule(s) InvolvedOutcome of Modulation
Enzyme-SubstrateThis compound and MMP-8Inhibition of MMP-8 catalytic activity
Protein-ProteinproMMP-2 and TIMP-2Inhibition of proMMP-2 activation

Investigations in Neurobiological Systems: Exploration of Neuroprotective Effects

This compound is under investigation for its potential neuroprotective properties. chemimpex.com This line of inquiry is supported by studies on related proline-containing peptides, often referred to as glyprolines, which have demonstrated neuroprotective effects in various models of neurological damage. mdpi.comnih.gov

For instance, the related tripeptide Pro-Gly-Pro (PGP) has been shown to possess neuroprotective and anti-inflammatory properties. nih.gov In models of mechanical injury to neuronal cultures, PGP can prevent the increase in intracellular calcium and the sharp drop in mitochondrial potential that leads to cell death. nih.gov It also appears to promote neuronal regeneration and reduce astrogliosis, the formation of scar tissue in the brain. nih.gov Furthermore, studies with a radiolabeled version of the similar peptide, H-Pro-[3H]Leu-Gly-NH2, have confirmed its ability to be taken up by the brain after subcutaneous administration, indicating that such peptides can cross the blood-brain barrier. nih.gov These findings provide a strong rationale for investigating this compound in the context of neurodegenerative diseases and brain injury.

PeptideInvestigated Neurobiological EffectReference
This compoundPotential neuroprotective effects chemimpex.com
Pro-Gly-Pro (PGP)Neuroprotective and anti-inflammatory properties; promotes neuroregeneration nih.gov
H-Pro-[3H]Leu-Gly-NH2Brain uptake confirmed nih.gov

Contributions to Cancer Research Paradigms via Protease Inhibition

The role of this compound in cancer research is primarily linked to its activity as a protease inhibitor, specifically targeting MMPs. MMPs are known to play a critical role in cancer progression by breaking down the ECM, which facilitates tumor growth, invasion, and metastasis. dovepress.comnih.gov They are also involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

By inhibiting MMPs, compounds like this compound can interfere with these processes. Research has shown that peptide-based MMP inhibitors can reduce tumor growth and inhibit cancer cell invasion in preclinical models. nih.gov For instance, peptides that inhibit MMP-2 have been found to decrease pancreatic tumor cell invasion. nih.gov The development of selective MMP inhibitors is a significant area of cancer research, aiming to target the specific proteases that are overexpressed in different types of cancer. dovepress.com

Roles in Inflammation Research and Inflammatory Pathways

MMPs are key mediators in inflammatory processes. They are involved in the migration of inflammatory cells, the processing of cytokines and chemokines, and the remodeling of tissue that occurs during inflammation. The inhibition of MMPs is therefore a promising strategy for the development of anti-inflammatory therapies.

Proline-containing peptides, as a class, are engaged in various biological processes, including proinflammatory neutrophil chemoattraction in conditions like ischemic stroke. nih.gov The ability of this compound to inhibit MMPs suggests it could modulate these inflammatory pathways. For example, the related peptide PGP has demonstrated anti-inflammatory effects in addition to its neuroprotective actions. nih.gov This dual activity highlights the potential for proline-based peptide inhibitors to be valuable tools in inflammation research.

Potential Impact on Other Biological Systems

While the primary focus of research on this compound has been on its role as an MMP inhibitor, the broader family of proline-rich peptides exhibits a range of other biological activities. For example, some proline-rich antimicrobial peptides (PrAMPs) are known to have intracellular modes of action, such as inhibiting protein synthesis, which makes them effective against bacteria. frontiersin.org

Additionally, the connection between proline-containing peptides and mitochondrial function, as seen with PGP's ability to prevent the drop in mitochondrial potential during cellular stress, suggests a potential impact on cellular bioenergetics. nih.gov This could be a relevant area for future investigation, particularly in conditions where mitochondrial dysfunction is a key pathological feature.

Structure Activity Relationship Sar Studies of H Pro Leu Gly Nhoh.hcl

Elucidation of Structural Determinants Critical for Biological Activity

The biological activity of H-Pro-Leu-Gly-NHOH.HCl, a peptide hydroxamate, is intrinsically linked to its specific chemical structure. As an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-8 (neutrophil collagenase), its efficacy is governed by the arrangement and nature of its amino acid residues and the terminal hydroxamate group. cpcscientific.com

The core tripeptide sequence, Pro-Leu-Gly, plays a crucial role in substrate recognition and binding to the active site of MMPs. The proline residue at the N-terminus contributes to the conformational rigidity of the peptide backbone, which is often a key factor in the binding affinity of enzyme inhibitors. The leucine (B10760876) residue, with its hydrophobic isobutyl side chain, is significant for interactions with hydrophobic pockets within the enzyme's active site. nih.gov The glycine (B1666218) residue, being the smallest amino acid, provides flexibility and allows for proper positioning of the critical hydroxamate group.

The C-terminal hydroxamic acid (-NHOH) moiety is a paramount structural feature for the inhibitory activity of this compound. It acts as a potent zinc-chelating group, binding to the catalytic zinc ion (Zn2+) in the active site of MMPs. This chelation disrupts the normal catalytic mechanism of the enzyme, leading to its inhibition. The hydrochloride salt form enhances the compound's stability and solubility.

Studies on analogous peptides have revealed that modifications to this core structure can significantly impact biological activity. For instance, alterations in the amino acid sequence can affect the inhibitor's selectivity and potency against different MMPs. The length and composition of the peptide chain influence how it fits into the enzyme's substrate-binding cleft.

Conformational Analysis of this compound and its Correlation with Bioactivity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. Conformational analysis studies, often employing computational modeling and spectroscopic techniques, have provided insights into the preferred spatial arrangement of the molecule and its correlation with its inhibitory function.

A key conformational feature of small peptides like the Pro-Leu-Gly sequence is the propensity to form β-bends. nih.gov These secondary structures are crucial for orienting the amino acid side chains and the terminal hydroxamate group in a manner that is optimal for binding to the enzyme's active site. The proline residue often induces a β-turn, which brings the N-terminal and C-terminal regions of the tripeptide into proximity, creating a compact and specific shape.

Theoretical conformational free-energy calculations on the related tripeptide, +H2-Pro-Leu-Gly-NH2 (PLG), have shown a high probability of forming type I and type II β-bends. nih.gov While this compound has a hydroxamate group instead of an amide, the fundamental conformational preferences of the peptide backbone are expected to be similar. The stability of this β-bend structure is thought to be a necessary, though not solely sufficient, factor for its biological activity. nih.gov

Table 1: Conformational Features and Bioactivity

Conformational Feature Correlation with Bioactivity
β-bend Structure A necessary factor for presenting the correct orientation for binding to the enzyme active site. nih.gov
Proline Residue Induces conformational rigidity and promotes the formation of a β-turn.
Leucine Side Chain The size and orientation of this hydrophobic moiety are consequential for activity. nih.gov
Hydration Can influence the stability of the β-bend and lead to more extended conformations. nih.gov

Rational Design Principles for this compound Analogues with Modified Activities

The rational design of analogues of this compound aims to improve properties such as potency, selectivity, and pharmacokinetic profiles. This process relies on a deep understanding of the structure-activity and structure-property relationships of the parent molecule.

One key principle involves the modification of the peptide backbone to enhance stability against proteolytic degradation. This can be achieved by introducing non-natural amino acids, D-amino acids, or by creating peptidomimetics that retain the essential conformational features for binding but are less susceptible to enzymatic cleavage.

Another important strategy is the alteration of the amino acid side chains to optimize interactions with the specific subsites of the target MMP. For example, replacing the leucine residue with other hydrophobic amino acids can modulate the analogue's affinity and selectivity for different MMPs. The goal is to achieve a better fit within the S1' pocket of the enzyme, a key determinant of inhibitor specificity.

Fragment-based drug design and computational modeling are powerful tools in the rational design process. By identifying and optimizing small molecular fragments that bind to specific regions of the target enzyme, novel and potent inhibitors can be developed. This approach allows for a more efficient exploration of chemical space to discover compounds with improved properties.

Furthermore, the zinc-binding group can be modified. While the hydroxamate group is highly effective, researchers have explored other zinc-chelating moieties to potentially improve selectivity and reduce off-target effects. The design of these new zinc-binding groups is a critical aspect of developing second-generation MMP inhibitors.

Table 2: Principles for Analogue Design

Design Principle Objective Example
Backbone Modification Enhance proteolytic stability. Introduction of D-amino acids or peptidomimetic scaffolds.
Side Chain Alteration Improve potency and selectivity. Substitution of Leucine with other hydrophobic residues to optimize binding in the S1' pocket.
Fragment-Based Design Discover novel and potent inhibitors. Linking or growing molecular fragments that bind to adjacent sites on the enzyme.
Zinc-Binding Group Modification Enhance selectivity and reduce off-target effects. Exploration of alternative zinc-chelating moieties to the hydroxamate group.

Advanced Methodological Applications of H Pro Leu Gly Nhoh.hcl in Biochemical Research

Utilization in In Vitro Biochemical Assays for Enzyme Activity and Inhibition Screening.

H-Pro-Leu-Gly-NHOH.HCl serves as a notable inhibitor in in vitro biochemical assays designed to measure the activity of and screen for inhibitors against specific matrix metalloproteinases. As a peptide hydroxamate, its mechanism of action involves the chelation of the catalytic zinc ion within the active site of MMPs, a characteristic feature of this class of inhibitors. This interaction effectively blocks the enzymatic activity of the protease.

The tripeptide sequence, Pro-Leu-Gly, mimics a portion of the natural substrate recognition sequence for certain collagenases, a subgroup of MMPs. This sequence specificity, combined with the potent zinc-binding hydroxamate group (-NHOH), confers a degree of selectivity in its inhibitory action. Research has identified this compound as an inhibitor of MMP-8 (neutrophil collagenase) medchemexpress.com.

In a typical in vitro enzyme inhibition assay, a purified, active form of an MMP is incubated with a fluorogenic peptide substrate. Upon cleavage of the substrate by the MMP, a fluorescent signal is produced and can be measured over time. To screen for inhibitory activity, varying concentrations of this compound are introduced into the reaction. A reduction in the rate of fluorescent signal generation indicates inhibition of the enzyme. From this data, key inhibitory constants such as the half-maximal inhibitory concentration (IC50) can be determined.

While specific IC50 values for this compound against a broad panel of MMPs are not widely reported in publicly available literature, the table below indicates its known inhibitory activity and highlights the need for further comprehensive screening to fully characterize its selectivity profile.

EnzymeCommon NameIC50 (nM)
MMP-8 Neutrophil CollagenaseData not available
MMP-1 Interstitial CollagenaseData not available
MMP-2 Gelatinase-AData not available
MMP-9 Gelatinase-BData not available
MMP-13 Collagenase 3Data not available

Application in Activity-Based Proteomic Profiling (ABPP) of MMPs.

Activity-based proteomic profiling (ABPP) is a powerful chemical proteomic technique that utilizes covalent probes to label and identify active enzymes within complex biological samples. While this compound in its current form is a reversible inhibitor and not an activity-based probe (ABP), its core structure holds significant potential for the development of such tools for MMPs.

An activity-based probe typically consists of three key components: a reactive group that forms a covalent bond with the target enzyme, a recognition element that directs the probe to a specific enzyme or enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.

The Pro-Leu-Gly peptide sequence of this compound can serve as the recognition element for a subset of MMPs. To convert it into an ABP, the hydroxamate group, which acts as a reversible zinc chelator, would need to be replaced or modified with a "warhead" capable of forming a covalent linkage with a residue in or near the enzyme's active site. Furthermore, a reporter tag would need to be appended to the peptide scaffold.

The development of such probes based on the this compound structure would enable researchers to:

Specifically label active MMPs: Unlike antibody-based methods that detect total protein levels (both active and inactive zymogens), ABPs target only the catalytically competent enzymes.

Profile MMP activity in complex proteomes: ABPP allows for the assessment of MMP activity directly in cell lysates, tissues, and other biological fluids.

Screen for inhibitor selectivity: Competitive ABPP experiments, where the probe competes with a potential inhibitor for binding to the active site, can be used to determine the selectivity of new drug candidates against a panel of active MMPs in a native biological context.

Development of this compound as a Research Tool for Protease Studies.

The compound this compound has been established as a valuable research tool for the specific investigation of MMP-8 and, more broadly, for studies involving collagenolytic activities. Its utility as a research tool is multifaceted.

As a selective inhibitor, it can be employed in cell-based assays to probe the functional role of MMP-8 in various physiological and pathological processes, such as inflammation, wound healing, and cancer progression. By inhibiting MMP-8 activity, researchers can observe the downstream consequences and thereby elucidate the specific contributions of this protease.

Furthermore, the Pro-Leu-Gly sequence is a well-recognized substrate motif for collagenases. This makes this compound a useful starting point for the design of more potent and selective inhibitors. Structure-activity relationship (SAR) studies, where systematic modifications are made to the peptide backbone and the hydroxamate group, can lead to the development of second-generation inhibitors with improved pharmacological properties.

Finally, this compound can be utilized in affinity chromatography applications. When immobilized on a solid support, it can be used to selectively capture and purify MMP-8 from complex protein mixtures, facilitating further biochemical and structural characterization of the enzyme.

In Vitro Stability and Enzymatic Degradation Kinetics in Research Models

Assessment of Metabolic Stability in Model Biological Fluids (e.g., plasma)

The metabolic stability of H-Pro-Leu-Gly-NHOH.HCl, a tripeptide hydroxamate, is significantly influenced by the biological matrix in which it is studied, with notable differences observed between species. Research on the closely related tripeptide amide, H-Pro-Leu-Gly-NH2, provides a strong predictive basis for the behavior of its hydroxamate counterpart.

Studies have demonstrated a remarkable stability of the H-Pro-Leu-Gly-NH2 backbone in human plasma. One investigation found no degradation of the peptide after incubation in human serum for one hour. nih.gov Another study, utilizing a radiolabeled version (H-Pro-[3H]Leu-Gly-NH2), reported an exceptionally long half-life of 5.6 days in human plasma. nih.gov This high degree of stability in human plasma suggests that the primary peptide structure is resistant to degradation by human plasma proteases.

In stark contrast, the peptide is significantly less stable in rat plasma. The same studies revealed a complete degradation of H-Pro-Leu-Gly-NH2 in rat serum within one hour and a half-life of only 26.4 minutes for the radiolabeled version. nih.govnih.gov This species-specific difference is critical for the design and interpretation of preclinical studies, as data from rodent models may not accurately reflect the compound's stability in humans.

Biological FluidCompoundHalf-LifeReference
Human PlasmaH-Pro-[3H]Leu-Gly-NH25.6 days nih.gov
Rat PlasmaH-Pro-[3H]Leu-Gly-NH226.4 minutes nih.gov
Human SerumH-Pro-Leu-Gly-NH2No degradation in 1 hour nih.gov
Rat SerumH-Pro-Leu-Gly-NH2100% degradation in 1 hour nih.gov

Identification and Characterization of Enzymatic Cleavage Sites and Resulting Metabolites

The enzymatic breakdown of this compound primarily occurs at specific peptide bonds, leading to the formation of smaller, inactive metabolites. Based on studies of the analogous amide peptide, H-Pro-Leu-Gly-NH2, the principal site of enzymatic cleavage in plasma is the amide bond between proline and leucine (B10760876) (Pro-Leu). nih.gov

The enzyme responsible for this cleavage in rat plasma appears to be a species-specific aminopeptidase. nih.govnih.gov This enzymatic action releases leucine as the primary and only significant metabolite detected in plasma degradation studies of H-Pro-[3H]Leu-Gly-NH2. nih.gov The resulting fragments would be Proline and Leu-Gly-NHOH. However, the subsequent rapid degradation of any formed Leu-Gly dipeptide would lead to the individual amino acids. The lack of detectable H-Leu-Gly-NH2 as a breakdown product of H-Pro-Leu-Gly-NH2 suggests that if the Leu-Gly bond is cleaved, it happens very rapidly. nih.gov

The hydroxamate moiety (-NHOH) itself is also a potential site for metabolic transformation, although specific metabolites from the cleavage of this group in this compound have not been detailed in the available literature. Generally, hydroxamic acids can be metabolized through hydrolysis to the corresponding carboxylic acid, which in this case would be H-Pro-Leu-Gly-OH. mdpi.com

Primary Cleavage SiteEnzyme Type (inferred)Resulting MetabolitesReference
Pro-Leu bondAminopeptidaseProline, Leucine, Glycine-hydroxamate nih.gov
Hydroxamate group (potential)Esterases/Amide HydrolasesH-Pro-Leu-Gly-OH mdpi.com

Strategies for Enhancing the Stability of this compound in Research Settings (e.g., conformational constraints, amide bond replacements)

Given the identified lability of the Pro-Leu bond in certain species and the general susceptibility of hydroxamates to hydrolysis, several strategies can be employed to enhance the stability of this compound for research purposes. These approaches aim to protect the molecule from enzymatic degradation without compromising its intended biological activity.

Conformational Constraints: Introducing conformational rigidity into the peptide backbone can limit its ability to fit into the active site of degrading enzymes. This can be achieved through:

Cyclization: Creating a cyclic version of the peptide can protect the terminal ends from exopeptidases and reduce the flexibility of the entire molecule.

Incorporation of sterically hindering amino acids: Replacing standard amino acids with bulkier or unusually structured ones near the cleavage site can sterically block access for proteases.

Amide Bond Replacements: The peptide bonds, particularly the Pro-Leu linkage, are primary targets for enzymatic hydrolysis. Modifying these bonds can significantly increase stability:

N-methylation: Methylating the nitrogen atom of the peptide bond can prevent enzymatic recognition and cleavage.

Pseudopeptide bonds: Replacing the standard amide bond with isosteres such as ester, thioamide, or reduced amide bonds can confer resistance to proteolysis.

Modification of the Hydroxamate Group: To address the potential hydrolysis of the hydroxamate moiety, the following strategies can be considered:

Prodrug approach: The hydroxamate can be temporarily masked with a protecting group that is cleaved under specific physiological conditions to release the active compound.

Bioisosteric replacement: In some cases, the hydroxamate group, which is crucial for the compound's activity as a matrix metalloproteinase inhibitor, could be replaced with other zinc-binding groups that may offer improved metabolic stability, although this would result in a different chemical entity. mdpi.com

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